
trans-3-(Cbz-amino)cyclobutanecarboxylic acid
描述
trans-3-(Cbz-amino)cyclobutanecarboxylic acid: is a cyclic amino acid derivative with the chemical formula C₁₃H₁₅NO₄.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Cbz-amino)cyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of benzyloxycarbonyl (Cbz) protection for the amino group, followed by cyclization and subsequent deprotection steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product .
化学反应分析
Types of Reactions:
Oxidation: trans-3-(Cbz-amino)cyclobutanecarboxylic acid can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amino acid derivatives.
Substitution: Formation of substituted cyclobutanecarboxylic acid derivatives.
科学研究应用
Chemistry: trans-3-(Cbz-amino)cyclobutanecarboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein-ligand binding due to its unique structural properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials .
作用机制
The mechanism of action of trans-3-(Cbz-amino)cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes .
相似化合物的比较
- cis-3-(Cbz-amino)cyclobutanecarboxylic acid
- trans-4-(Cbz-amino)cyclobutanecarboxylic acid
- trans-3-(Boc-amino)cyclobutanecarboxylic acid
Uniqueness: trans-3-(Cbz-amino)cyclobutanecarboxylic acid is unique due to its specific trans configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity and interactions with biological targets, making it valuable in research and industrial applications .
生物活性
trans-3-(Cbz-amino)cyclobutanecarboxylic acid is a cyclic amino acid derivative notable for its unique structural properties and potential biological activities. With the chemical formula C₁₃H₁₅NO₄, this compound features a benzyloxycarbonyl (Cbz) protecting group on the amino functionality, which plays a significant role in its reactivity and biological interactions.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Cyclobutane Ring : This is achieved through cyclization reactions involving suitable precursors.
- Nucleophilic Substitution : The amino group is introduced via nucleophilic substitution, where an appropriate amine reacts with the cyclobutane derivative.
- Protection of the Amino Group : The Cbz group is added to protect the amino group during subsequent reactions.
- Introduction of the Carboxylic Acid Group : This can be done through oxidation or hydrolysis reactions.
These synthetic routes are optimized for both laboratory and industrial production, ensuring high yield and purity of the final product .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's functional groups allow it to modulate enzyme activities and receptor binding, influencing several biochemical pathways and cellular processes .
Research Findings
Recent studies have highlighted several aspects of its biological activity:
- Enzyme Interactions : The compound has been shown to participate in enzyme-substrate interactions, acting as a substrate or inhibitor in various biochemical reactions.
- Receptor Binding : Its structural properties enable it to bind selectively to certain receptors, which may lead to therapeutic applications in drug design .
- Potential Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound may exhibit antimicrobial properties, although further studies are required to elucidate these effects .
Case Studies
- Peptide Mimetic Studies : In studies focused on peptide mimetics, this compound was utilized to enhance the synthesis of cyclic peptides with improved biological activity. Modifications led to increased receptor selectivity and oral bioavailability in animal models .
- Integrin Binding Studies : Research has demonstrated that cyclic peptides incorporating this compound can selectively bind to integrin subtypes associated with various cancers, suggesting potential applications in targeted cancer therapy and molecular imaging .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with related compounds:
Compound | Configuration | Notable Features |
---|---|---|
trans-3-(Boc-amino)cyclobutanecarboxylic acid | Trans | Uses a tert-butoxycarbonyl (Boc) protecting group |
cis-3-(Cbz-amino)cyclobutanecarboxylic acid | Cis | Different stereochemistry affects reactivity |
The trans configuration provides distinct steric and electronic properties that enhance its reactivity compared to its cis counterpart .
常见问题
Q. Basic: What are the optimized synthetic routes for trans-3-(Cbz-amino)cyclobutanecarboxylic acid?
Methodological Answer:
The synthesis typically involves cyclobutane ring functionalization and carbobenzyloxy (Cbz) protection. A common approach includes:
Cyclobutane Precursor Preparation : Start with 3-oxocyclobutanecarboxylic acid derivatives, which undergo nucleophilic addition or reductive amination to introduce the amino group .
Cbz Protection : React the amine intermediate with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., sodium bicarbonate) to install the Cbz group. This step often requires anhydrous conditions and inert gas (N₂) to prevent hydrolysis .
Stereochemical Control : Separation of trans/cis isomers via column chromatography or crystallization. For example, diastereomeric amide derivatives can be resolved chromatographically to isolate the trans isomer .
Key Reagents : EDCI (for coupling), DCC (dicyclohexylcarbodiimide), and DMAP (catalyst) are used for carboxylate activation .
Q. Advanced: How can stereochemical purity of this compound be ensured during synthesis?
Methodological Answer:
Achieving stereochemical purity requires:
Chiral Auxiliaries : Use enantiomerically pure starting materials or chiral catalysts (e.g., Evans oxazolidinones) to direct stereochemistry during cyclobutane ring formation .
Diastereomer Separation : Convert the racemic mixture into diastereomers via reaction with a chiral resolving agent (e.g., (R)- or (S)-1-phenylethylamine), followed by fractional crystallization or HPLC .
Dynamic Kinetic Resolution : Employ transition-metal catalysts (e.g., Ru-based) to selectively form the trans isomer under thermodynamic control .
Validation : Confirm stereochemistry via X-ray crystallography or NOESY NMR to verify spatial arrangement .
Q. Basic: What analytical techniques are recommended for assessing purity and structural integrity?
Methodological Answer:
HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>97%). Mobile phases: acetonitrile/water with 0.1% TFA .
NMR Spectroscopy : ¹H and ¹³C NMR to confirm the trans configuration. Key signals include the Cbz group’s aromatic protons (δ 7.3–7.4 ppm) and cyclobutane carbons (δ 30–40 ppm) .
Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (249.266 g/mol) and detect impurities .
Q. Advanced: How does this compound behave under varying pH and temperature conditions?
Methodological Answer:
pH Stability Studies : Prepare buffered solutions (pH 2–10) and monitor degradation via HPLC over 24–72 hours. The Cbz group is susceptible to acidic hydrolysis (pH < 3), requiring neutral conditions for storage .
Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store at room temperature in desiccated environments to prevent carboxylate dimerization .
Mitigation : Lyophilize the compound for long-term storage or formulate as a trifluoroacetate salt for enhanced solubility and stability .
Q. Advanced: What strategies resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Assay Standardization : Re-evaluate bioactivity (e.g., enzyme inhibition) under uniform conditions (buffer, temperature, cell line). For example, fluorometric bioassays using engineered CHO cells expressing human GPR-40 receptors can standardize agonist activity measurements .
Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with activity readings .
Computational Docking : Perform molecular dynamics simulations to assess binding mode consistency across studies. Discrepancies may arise from protonation state variations (carboxylic acid vs. carboxylate) .
Q. Advanced: What is the role of this compound in peptide mimetic drug design?
Methodological Answer:
Conformational Restriction : The cyclobutane ring imposes rigidity, mimicking peptide β-turns. Incorporate into peptidomimetics to enhance target binding (e.g., protease inhibitors) .
Prodrug Applications : The Cbz group serves as a protective moiety, enabling controlled release via enzymatic cleavage (e.g., by cathepsin B in tumor microenvironments) .
Structure-Activity Relationship (SAR) : Synthesize analogs with modified cyclobutane substituents (e.g., trifluoromethyl or hydroxy groups) to optimize pharmacokinetic properties .
Q. Basic: How to troubleshoot low yields in the coupling reactions involving this compound?
Methodological Answer:
Activation Optimization : Replace EDCI with HATU or TBTU for higher coupling efficiency. Pre-activate the carboxylic acid with 1-hydroxybenzotriazole (HOBt) to suppress racemization .
Solvent Selection : Use DMF or DCM for improved solubility. Avoid THF, which may reduce reactivity due to poor carboxylate solvation .
Byproduct Removal : Add scavenger resins (e.g., polymer-bound isocyanate) to trap excess coupling agents .
Q. Advanced: How can computational modeling guide the design of derivatives with enhanced binding affinity?
Methodological Answer:
Docking Studies : Use Schrödinger’s Glide or AutoDock Vina to predict interactions with targets (e.g., GPR-40). Focus on hydrogen bonding between the carboxylic acid and Arg183/Asn244 residues .
Free Energy Perturbation (FEP) : Calculate relative binding energies for derivatives with substituents like methoxy or halogens to prioritize synthesis .
ADMET Prediction : Employ QSAR models (e.g., SwissADME) to forecast solubility, permeability, and metabolic stability during lead optimization .
属性
IUPAC Name |
3-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)10-6-11(7-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTCPLYMKZBZTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212380-76-1 | |
Record name | rac-(1s,3s)-3-{[(benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。